2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
Description
2-({2-[(Benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a quinazolinone-derived compound with a complex heterocyclic core. Its structure includes a benzylcarbamoylmethyl group at the imidazoquinazolinone scaffold and a 4-ethylphenyl acetamide substituent linked via a sulfanyl bridge.
Properties
IUPAC Name |
N-benzyl-2-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O3S/c1-2-19-12-14-21(15-13-19)31-26(36)18-38-29-33-23-11-7-6-10-22(23)27-32-24(28(37)34(27)29)16-25(35)30-17-20-8-4-3-5-9-20/h3-15,24H,2,16-18H2,1H3,(H,30,35)(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYNNYJPLLKEIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 2.1: Alkylation at Position 2
A bromomethyl intermediate is generated by treating the core with N-bromosuccinimide (NBS) under radical-initiated conditions (AIBN, CCl₄, reflux). The resulting 2-bromomethyl derivative undergoes nucleophilic substitution with benzylamine in the presence of K₂CO₃ to yield the 2-(benzylaminomethyl) intermediate.
Step 2.2: Carbamoylation
The amine is converted to the carbamoyl group using benzyl isocyanate in dichloromethane (DCM) with triethylamine as a base. This step proceeds at room temperature for 12 hours, achieving >85% conversion.
Introduction of the Sulfanyl Group at Position 5
The bromine at position 5 is replaced via a thiolation reaction. Sodium sulfide (Na₂S) in DMF at 100°C for 4 hours converts the bromide to a thiol (-SH). Alternatively, thiourea-mediated substitution (H₂O, reflux) followed by acidic hydrolysis provides the thiol intermediate.
Coupling with N-(4-ethylphenyl)acetamide
The thiol group reacts with chloro-N-(4-ethylphenyl)acetamide under basic conditions (K₂CO₃, DMF, 80°C) to form the thioether linkage. The acetamide precursor is synthesized separately via acylation of 4-ethylaniline with chloroacetyl chloride in tetrahydrofuran (THF), yielding N-(4-ethylphenyl)chloroacetamide (92% purity).
Optimization and Industrial Considerations
Table 1: Comparative Analysis of Key Reaction Steps
Industrial-scale production would prioritize continuous flow reactors for the Ullmann coupling to enhance heat transfer and reduce reaction time. Green solvents (e.g., cyclopentyl methyl ether) could replace DMF to improve sustainability.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylcarbamoyl group or the ethylphenylacetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like DMSO or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Materials Science: It is explored for use in the development of novel materials with unique electronic properties.
Biology: Research is ongoing to understand its role in modulating biological pathways and its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with signaling pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Computational Similarity Analysis
and describe methodologies for comparing compounds based on structural and 3D shape similarity:
- Shape + Color Score (): The target compound could be matched to analogs in the SAMPL database using OpenEye’s chemical similarity metrics. Submissions 014 and 015 predict properties by averaging experimental data from the top three shape-similar compounds, suggesting its solubility or binding affinity might align with quinazolinones like 4a or sulfonamide derivatives .
- The imidazoquinazolinone core could overlap with SPI-15’s pharmacophore, positioning it as a candidate for apoptosis studies despite lacking direct activity data .
Spectral and Analytical Data
provides mass spectrometry (EIMS) data for a related quinazolinone (m/z 378 [M]⁺, 231 [C₁₁H₉N₃OS]⁺), suggesting fragmentation patterns involving cleavage of the sulfanyl-acetamide bridge. Similar analysis for the target compound would likely show peaks corresponding to its benzylcarbamoyl and 4-ethylphenyl fragments .
Research Implications and Limitations
Computational models (–2) and synthetic routes (–5) provide a framework for hypothesizing its properties relative to analogs. Further studies should prioritize experimental validation of its kinase inhibition, apoptosis induction, or pharmacokinetic profiles.
Biological Activity
The compound 2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide represents a novel structure with potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on available literature and research findings.
Chemical Structure
The compound features a complex heterocyclic structure that includes:
- An imidazoquinazoline core.
- A sulfanyl group which may enhance biological interactions.
- An acetamide functional group linked to a 4-ethylphenyl moiety.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the imidazoquinazoline scaffold.
- Introduction of the benzylcarbamoyl and sulfanyl groups.
- Final acylation to yield the acetamide derivative.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of imidazoquinazolines have been shown to:
- Induce apoptosis in various cancer cell lines.
- Inhibit tumor growth in vivo models.
Research indicates that the mechanism may involve the modulation of apoptotic pathways and autophagy, leading to enhanced cell death in cancerous tissues.
The proposed mechanisms by which this compound exerts its biological effects include:
- Targeting Lysosomes : Similar compounds have been reported to localize in lysosomes, inducing autophagy and apoptosis through lysosomal pathways .
- Inhibition of Key Enzymes : Compounds structurally related to imidazoquinazolines often inhibit histone deacetylases (HDACs), which play a critical role in cancer progression and cell cycle regulation.
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of imidazoquinazoline derivatives, it was found that compounds similar to our target compound significantly reduced cell viability in hepatocellular carcinoma cells. The study utilized both in vitro assays (MTT assays) and in vivo models (xenograft studies), demonstrating a strong correlation between structural modifications and biological activity.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 10 | Apoptosis induction |
| Target Compound | 8 | Autophagy activation |
Study 2: Enzyme Inhibition
Another study focused on the inhibition of HDACs by imidazoquinoline derivatives. The target compound showed competitive inhibition against HDAC1 with an IC50 value comparable to known inhibitors, suggesting potential for therapeutic applications in epigenetic modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
